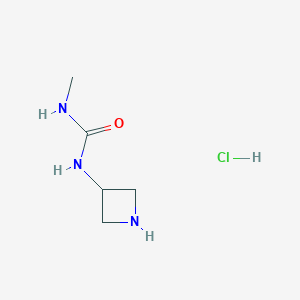

1-(Azetidin-3-yl)-3-methylurea hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular structure of this compound is characterized by a unique combination of a four-membered azetidine ring and a methylurea moiety. The free base form exhibits the molecular formula C₅H₁₁N₃O with a molecular weight of 129.16 g/mol, while the hydrochloride salt incorporates additional hydrogen chloride components. The systematic name follows the convention where the azetidine ring occupies the 3-position relative to the urea functionality, creating a distinctive spatial arrangement that influences the compound's conformational behavior.

The azetidine ring system demonstrates significant conformational constraints that distinguish this compound from other heterocyclic analogs. Research on azetidine conformational preferences reveals that the four-membered ring can adopt either puckered structures depending on the backbone configuration, with the less constrained puckering compared to five-membered rings providing enhanced flexibility. The ring configuration of azetidine is characterized by a 37-degree dihedral angle as determined through gas-phase electron diffraction studies, which establishes the fundamental geometric parameters for understanding the overall molecular shape.

Conformational analysis studies on azetidine-containing compounds indicate that the four-membered ring structure experiences unique steric interactions that influence the overall molecular geometry. The azetidine ring in this compound can have either puckered structure depending on the backbone structure because of the less puckered structure compared to proline analogs. This conformational flexibility contributes to the compound's ability to adopt multiple stable conformations in solution, with implications for its binding affinity to biological targets.

The methylurea portion of the molecule introduces additional conformational considerations through its planar character. The urea molecule demonstrates planar geometry when in solid crystal form due to sp² hybridization of the nitrogen orbitals, although it adopts non-planar C₂ symmetry when in gas phase or aqueous solution. The carbon-nitrogen bonds in the urea functionality exhibit significant double bond character, and the carbonyl oxygen displays relatively basic properties that influence hydrogen bonding patterns.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides essential information about its solid-state arrangement and intermolecular interactions. The compound exists as a hydrochloride salt with a molecular weight that incorporates the chloride counterion, resulting in enhanced crystalline stability compared to the free base form. The PubChem database contains detailed structural information including the three-dimensional conformational data and computed descriptors for this compound.

The solid-state structure exhibits characteristic features of both azetidine-containing compounds and urea derivatives. The rigid geometry of the azetidine ring imparts a concave molecular shape that influences crystal packing arrangements. Crystal structure analyses of related azetidine derivatives demonstrate that the 2,4-cis stereochemistry of azetidine ligands creates inherently concave conformations that maintain rigidity in the solid state. This conformational rigidity contributes to the formation of specific crystal lattices with defined intermolecular spacing.

Hydrogen bonding patterns play a crucial role in the solid-state arrangement of this compound. The urea functionality's ability to engage in extensive hydrogen bonding with neighboring molecules creates a network of intermolecular interactions that stabilize the crystal structure. The oxygen center in urea derivatives typically participates in two nitrogen-hydrogen-oxygen hydrogen bonds, resulting in hydrogen-bond networks that may compromise efficient molecular packing but create stable three-dimensional arrangements.

The incorporation of the hydrochloride salt form introduces additional ionic interactions that influence the overall crystal structure. The chloride anion provides multiple sites for hydrogen bonding with the protonated nitrogen centers, creating a complex network of electrostatic and hydrogen bonding interactions that enhance crystal stability and modify the overall lattice parameters.

Electronic Structure and Orbital Interactions

The electronic structure of this compound reflects the unique combination of the azetidine ring's electron density distribution and the urea group's electron-withdrawing characteristics. The four-membered azetidine ring exhibits distinctive electronic properties that arise from ring strain and angular distortion compared to larger heterocyclic systems. The nitrogen atom in the azetidine ring participates in orbital interactions that influence the overall electron density distribution throughout the molecule.

Computational studies on azetidine-containing compounds reveal significant details about orbital interactions and electronic structure. The nitrogen orbitals in the azetidine ring adopt specific hybridization states that accommodate the ring strain inherent in four-membered systems. These orbital arrangements create unique electron density patterns that influence the compound's reactivity and binding characteristics with biological targets.

The methylurea moiety contributes additional electronic complexity through its resonance structures and electron delocalization patterns. The urea functionality exhibits sp² hybridization at the carbon center, with the carbon-nitrogen bonds displaying significant double bond character that affects the overall electronic distribution. The carbonyl oxygen maintains relatively basic character due to its electron density distribution, making it available for hydrogen bonding and electrophilic interactions.

Density functional theory calculations on related azetidine compounds provide insights into the electronic structure optimization and conformational preferences. The electronic structure calculations reveal that the conformational flexibility of azetidine-containing molecules results from the interplay between ring strain energy and electronic stabilization through orbital overlap. These computational studies demonstrate that the electronic structure directly influences the preferred conformational states and energetic barriers for rotation around key bonds.

Table 1: Molecular Properties of this compound

Table 2: Conformational Parameters of Azetidine Ring Systems

The molecular orbital analysis demonstrates that the compound's electronic structure facilitates specific intermolecular interactions that contribute to its crystalline stability and potential biological activity. The electron density distribution patterns created by the combination of the azetidine ring and methylurea functionality result in distinct electrostatic potential surfaces that influence molecular recognition processes and binding interactions with target proteins or receptors.

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-methylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYNGXXEPMOHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with azetidine, a four-membered nitrogen-containing ring.

Reaction with Isocyanate: Azetidine is reacted with methyl isocyanate under controlled conditions to form 1-(Azetidin-3-yl)-3-methylurea.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to obtain this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-3-methylurea hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including 1-(azetidin-3-yl)-3-methylurea hydrochloride, exhibit promising anticancer properties. For instance, the compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancers. In a study focusing on CDK9 inhibitors, modifications of azetidine derivatives were shown to enhance potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve interactions with specific biological targets such as enzymes or receptors. The structural characteristics of the azetidine ring may facilitate binding to these targets, potentially leading to modulation of their activity .

Biological Research Applications

Biological Probes

This compound can serve as a valuable tool in biological studies aimed at understanding the role of azetidine derivatives in various biological systems. Its ability to interact with specific proteins makes it suitable for probing biochemical pathways and elucidating mechanisms underlying disease processes .

Pharmacological Studies

Research has shown that azetidine derivatives can be used in pharmacological studies to assess their effects on different biological systems. For example, a study demonstrated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Agrochemical Applications

Pest Control

this compound has also been explored for its potential use in agrochemicals, particularly as a pesticide. Urea derivatives have been documented for their effectiveness against various pests, making them candidates for developing new pest control agents .

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits CDK9; enhances cell cycle regulation |

| Biological Research | Biological probes | Useful for studying biochemical pathways |

| Pharmacological Studies | Induces apoptosis in cancer cells | Significant effects observed in vitro |

| Agrochemical Development | Pest control | Effective against various pests |

Case Studies

-

CDK Inhibition Study

A recent study focused on the design of novel CDK inhibitors based on azetidine scaffolds. The researchers modified the azetidine structure and evaluated its potency against CDK9. The results indicated that specific modifications led to enhanced binding affinity and selectivity, suggesting that this compound could be optimized further for therapeutic use against MYC-dependent cancers . -

Apoptosis Induction Study

Another investigation assessed the effects of various azetidine derivatives on apoptosis in cancer cell lines. The study found that certain compounds significantly increased caspase-3 activation, indicating a strong pro-apoptotic effect. This highlights the potential of this compound as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylurea hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Urea Substituents

The following table compares 1-(Azetidin-3-yl)-3-methylurea hydrochloride with azetidine derivatives bearing urea or related functional groups:

Key Observations :

- Polarity and Solubility : Urea derivatives generally exhibit higher polarity than amine or alcohol analogs (e.g., 1-(azetidin-3-yl)ethan-1-ol hydrochloride, MW 137.61 ), favoring aqueous solubility. The hydrochloride salt further enhances hydrophilicity.

- Steric Effects : Bulky substituents like cyclopropyl or tert-butyl (e.g., and ) may hinder binding to flat binding pockets but improve metabolic stability.

- Biological Interactions : Pyrrolidinyl- or pyridinyl-containing analogs () demonstrate enhanced hydrogen-bonding and aromatic interactions, critical for target engagement in drug design.

Non-Urea Azetidine Derivatives

Comparisons with amine- and alcohol-substituted azetidines highlight functional group diversity:

Key Observations :

- Amine vs.

- Hydroxyl Substitutents : Alcohol derivatives like Azetidin-3-ol hydrochloride () are highly polar, often utilized as intermediates rather than bioactive agents.

Biological Activity

Overview

1-(Azetidin-3-yl)-3-methylurea hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features an azetidine ring and a methylurea functional group, contributing to its unique biological properties. The molecular formula is C6H12ClN3O, with a molecular weight of approximately 179.63 g/mol.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals, which helps in reducing oxidative stress in cells.

Antimicrobial Properties

In vitro studies show that this compound possesses antimicrobial activity against various bacterial strains. The effectiveness varies depending on the concentration and the type of bacteria tested.

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase and α-glucosidase, making it a candidate for further research in treating conditions like Alzheimer's disease and diabetes.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : A study assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.

- Antimicrobial Testing : Research conducted on various gram-positive and gram-negative bacteria revealed that the compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

- Enzyme Activity Inhibition : In a pharmacological study, the inhibition of acetylcholinesterase was quantified, showing promising results that indicate its potential use in neurodegenerative disease treatment.

Data Tables

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µM |

| Antimicrobial | Agar Diffusion Method | Effective against S. aureus (Zone of inhibition = 15 mm) |

| Enzyme Inhibition | Spectrophotometric Assay | IC50 for acetylcholinesterase = 30 µM |

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-3-methylurea hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling azetidine derivatives with methylurea precursors under controlled conditions. A common approach is to react 3-azetidinyl intermediates with methyl isocyanate or its equivalents in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Post-synthesis, purity validation should include:

- High-performance liquid chromatography (HPLC) with UV detection to assess organic impurities .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation, focusing on azetidine ring integrity and urea bond formation .

- Elemental analysis to verify stoichiometry, particularly for hydrochloride salt formation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage: Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the urea moiety. Protect from light to avoid photodegradation .

- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition products, especially under elevated humidity or temperature .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine thermal stability and dehydration behavior of the hydrochloride salt .

- Solubility Profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods. Note that aqueous solubility data for related azetidine derivatives are often limited, necessitating empirical testing .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm salt formation and polymorphic forms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., azetidine-containing kinase inhibitors or GPCR modulators) .

- In Vitro Screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to targets like proteases or receptors. Include positive controls (e.g., known urea-based inhibitors) .

- Dose-Response Studies : Optimize concentrations using Hill slope analysis to calculate IC₅₀/EC₅₀ values. Address solubility limitations with co-solvents (e.g., 0.1% DMSO) .

Q. How should contradictory solubility or stability data be resolved in literature?

Methodological Answer:

- Reproducibility Tests : Replicate reported procedures under identical conditions (solvent, temperature, pH). For example, if solubility in water is disputed, test using ultra-pure water and HPLC-grade solvents .

- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregates or micelle formation that may skew solubility measurements .

- Cross-Validate with Computational Models : Apply tools like COSMO-RS to predict solubility parameters and compare with empirical data .

Q. What strategies mitigate side reactions during functionalization of the azetidine ring?

Methodological Answer:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the azetidine nitrogen during urea bond formation. Deprotect with HCl/dioxane to regenerate the hydrochloride salt .

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and temperatures to minimize ring-opening byproducts. Monitor via thin-layer chromatography (TLC) .

- Byproduct Analysis : Characterize impurities using LC-MS/MS and adjust stoichiometry or solvent polarity accordingly .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human or rodent microsomes and NADPH cofactor. Quantify parent compound depletion via LC-MS over 60 minutes .

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

- Plasma Stability Tests : Incubate in plasma at 37°C and measure degradation half-life. Use protease inhibitors if instability is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.